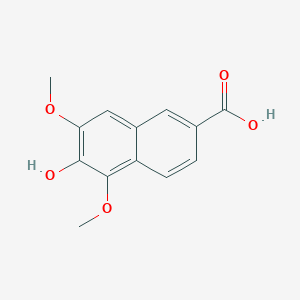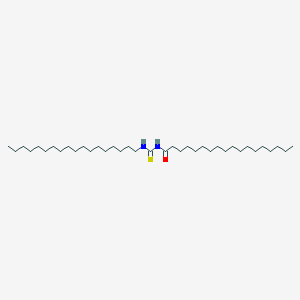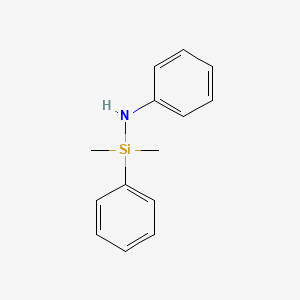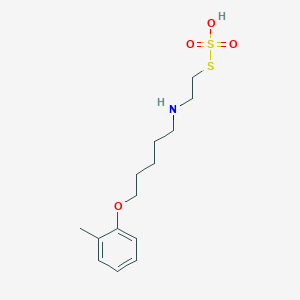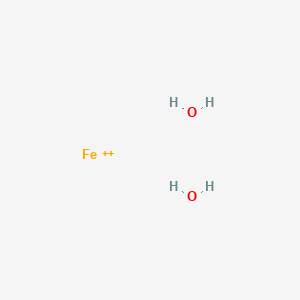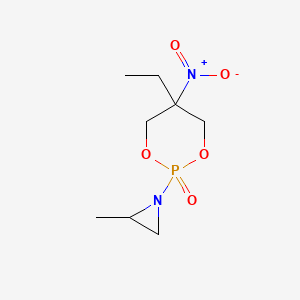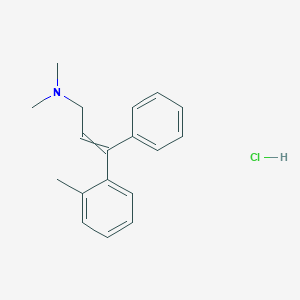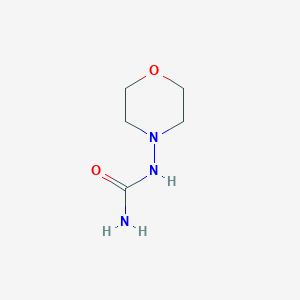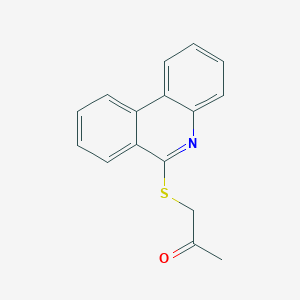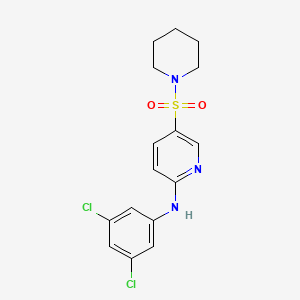
N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of sulfonyl-containing pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach might include:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, various functional groups are introduced through substitution reactions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Attachment of the piperidine moiety: Piperidine can be attached through nucleophilic substitution reactions.
Final coupling: The 3,5-dichlorophenyl group is introduced through a coupling reaction, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, organometallics, and bases (e.g., NaOH, KOH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl group could play a crucial role in binding to the target, while the piperidine and pyridine rings might influence the compound’s overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-3-amine
- N-(3,5-Dichlorophenyl)-5-(morpholine-1-sulfonyl)pyridin-2-amine
- N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)quinolin-2-amine
Uniqueness
N-(3,5-Dichlorophenyl)-5-(piperidine-1-sulfonyl)pyridin-2-amine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the 3,5-dichlorophenyl group might enhance its binding affinity to certain targets, while the piperidine sulfonyl group could influence its solubility and stability.
Properties
CAS No. |
7065-83-0 |
|---|---|
Molecular Formula |
C16H17Cl2N3O2S |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-5-piperidin-1-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C16H17Cl2N3O2S/c17-12-8-13(18)10-14(9-12)20-16-5-4-15(11-19-16)24(22,23)21-6-2-1-3-7-21/h4-5,8-11H,1-3,6-7H2,(H,19,20) |
InChI Key |
ANGBYVBTCKNROA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



